molecular formula C5H12ClNO2S B3007301 (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2043769-78-2

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B3007301
CAS No.: 2043769-78-2
M. Wt: 185.67
InChI Key: GCQLYHDANQJFBK-JEDNCBNOSA-N
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Description

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67. The purity is usually 95%.
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Biological Activity

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, commonly referred to as thiomorpholine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C4H9ClN2O2SC_4H_9ClN_2O_2S, with a molecular weight of approximately 179.67 g/mol. The compound features a six-membered ring containing sulfur and nitrogen atoms, with a methyl group at the second position and a dione functional group. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents, enhancing its applicability in research and industrial settings.

Synthesis

Several synthetic pathways have been developed for producing this compound. These methods allow for the generation of the compound with varying degrees of purity and yield. The synthesis typically involves the reaction of thiomorpholine derivatives with suitable reagents under controlled conditions to yield the desired hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Proteus mirabilis. The compound's mechanism involves disrupting bacterial cell wall synthesis or metabolic functions, although further studies are needed to elucidate the exact pathways involved .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of thiomorpholine derivatives, including this compound. Notable findings include:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes critical for bacterial survival. For instance, it was found to affect the activity of certain proteases and kinases involved in cellular metabolism.
  • Cell Proliferation Studies : In cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer), the compound exhibited antiproliferative effects with IC50 values indicating significant inhibition at low concentrations (e.g., IC50 = 0.87 μM for MIA PaCa-2) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Thiomorpholine 1,1-DioxideSix-membered ring with sulfurKnown for broad-spectrum antimicrobial activity
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochlorideEthyl group at position twoExhibits different pharmacological properties
4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione HydrochlorideSubstituted aromatic ringPotential use in cancer treatment

These compounds illustrate the diversity within the thiomorpholine class while highlighting the unique features of this compound that may contribute to its distinct biological activities.

Properties

IUPAC Name

(2S)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQLYHDANQJFBK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCS1(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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